Pyridin-2-yl Acetate
Overview
Description
Pyridin-2-yl acetate is an organic compound that belongs to the class of esters It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N this compound is known for its distinctive structure, where an acetate group is attached to the second position of the pyridine ring
Mechanism of Action
Target of Action
Pyridin-2-yl Acetate is a complex compound that interacts with various targets in the body. Pyridine derivatives have been shown to interact with a variety of biological targets, contributing to their diverse range of pharmacological activities .
Mode of Action
For instance, 2-(Pyridin-2-yl)aniline has been used as a directing group in promoting C–H amination mediated by cupric acetate . This suggests that this compound may also interact with its targets through similar mechanisms, leading to various biochemical changes.
Biochemical Pathways
Pyridine derivatives have been associated with a variety of biological activities and are known to affect numerous biochemical pathways
Result of Action
Some pyridine derivatives have demonstrated antimicrobial activity and anti-fibrotic activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-2-yl acetate can be synthesized through several methods. One common approach involves the esterification of pyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert it into pyridin-2-yl alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Pyridin-2-yl alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridin-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds. Some derivatives have shown promise in drug development.
Industry: It is used in the production of agrochemicals and as a flavoring agent in the food industry.
Comparison with Similar Compounds
Pyridin-2-yl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
Pyridine-2-carboxylic acid: The oxidized form of pyridin-2-yl acetate.
N-(Pyridin-2-yl)amides: Compounds with an amide group attached to the pyridine ring.
Uniqueness: this compound is unique due to its ester functional group, which imparts distinct reactivity and properties compared to its analogs. This makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
pyridin-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMXNRIHRLEYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464637 | |
Record name | Pyridin-2-yl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-19-6 | |
Record name | Pyridin-2-yl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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